molecular formula C15H24N6O B2966949 2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 897758-42-8

2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No. B2966949
CAS RN: 897758-42-8
M. Wt: 304.398
InChI Key: SVUNIIZONHXFRD-UHFFFAOYSA-N
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Description

The compound “2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring and a pyrazolo[3,4-d]pyrimidine ring . These types of compounds are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the pyrazolo[3,4-d]pyrimidine is a fused ring system containing four nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Piperidinemethanol, a related compound, is a cyclic secondary amine .

Scientific Research Applications

  • Synthesis of Novel Compounds : A study detailed the facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, showcasing how such compounds can be synthesized in a single reaction, demonstrating the chemical's role in creating complex molecular structures (Latif, Rady, & Döupp, 2003).

  • Cyclization Reactions : Another research focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, illustrating the compound's utility in constructing new molecular frameworks with potential biological significance (Rahmouni et al., 2014).

  • Protecting Group for Carboxylic Acids : Research on 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids highlighted its use in polymer chemistry, where it can be selectively removed after polymerization, indicating its versatility in material science applications (Elladiou & Patrickios, 2012).

  • Antimicrobial Activity : The study on the facile synthesis of new thiazolo[3, 2]pyridines containing pyrazolyl moiety and their antimicrobial activity showcases the potential pharmaceutical applications of compounds synthesized using 2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (El-Emary et al., 2005).

  • Reaction with Aldehydes and Amines : Another investigation involved the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with CuII and CdII, providing insights into the compound's use in coordination chemistry and potential applications in catalysis or material science (Mardani et al., 2019).

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the field of pharmaceuticals .

properties

IUPAC Name

2-[ethyl-(1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O/c1-3-20(9-10-22)15-17-13-12(11-16-19(13)2)14(18-15)21-7-5-4-6-8-21/h11,22H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUNIIZONHXFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC2=C(C=NN2C)C(=N1)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677485
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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